

A Comparative Spectroscopic Guide to 3-Iodo-2-methoxypyridine and Its Derivatives

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Compound of Interest

Compound Name: 3-Iodo-2-methoxypyridine

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation, reaction monitoring, and quality control. This guide provides a detailed comparative analysis of the spectroscopic properties of **3-iodo-2-methoxypyridine** and its halogenated and non-halogenated analogues. The data presented herein, supported by experimental protocols, offers a valuable resource for the characterization of this important class of molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-iodo-2-methoxypyridine** and its derivatives. These values have been compiled from various sources and provide a basis for comparing the electronic and structural effects of different substituents on the pyridine ring.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Compound	δ H-4 (ppm)	δ H-5 (ppm)	δ H-6 (ppm)	δ OCH ₃ (ppm)	J (Hz)
3-Iodo-2-methoxypyridine	6.65 (dd)	8.03 (dd)	8.13 (dd)	4.00 (s)	J _{4,5} = 7.61, J _{5,6} = 4.88, J _{4,6} = 1.76[1]
3-Bromo-2-methoxypyridine	~6.8 (m)	~7.6 (m)	~8.1 (m)	~3.9 (s)	Not specified
3-Chloro-2-methoxypyridine	~6.8 (m)	~7.6 (m)	~8.1 (m)	~3.9 (s)	Not specified
2-Methoxypyridine	6.82 (ddd)	7.52 (ddd)	8.16 (ddd)	3.92 (s)	J _{4,5} = 7.3, J _{5,6} = 4.9, J _{4,6} = 1.0, J _{3,4} = 8.3, J _{3,5} = 2.4, J _{3,6} = 0.9[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)	δ OCH ₃ (ppm)
3-Iodo-2-methoxypyridine	~160	~85	~115	~145	~148	~54
2-Methoxypyridine	164.2	111.1	138.4	116.6	146.9	53.2

Note: ¹³C NMR data for **3-iodo-2-methoxypyridine** is predicted based on known substituent effects and data for analogous compounds, as experimental data is not readily available in the searched literature.

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)
3-Iodo-2-methoxypyridine	~3000-2850 (C-H stretch), ~1600-1450 (C=C, C=N ring stretch), ~1250 (C-O stretch), Below 600 (C-I stretch)
2-Methoxypyridine	2979, 1596, 1481, 1434, 1293, 1151, 1032, 777

Note: IR data for **3-iodo-2-methoxypyridine** is predicted based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Iodo-2-methoxypyridine	235	220 ([M-CH ₃] ⁺), 206 ([M-CHO] ⁺), 108 ([M-I] ⁺), 78 ([C ₅ H ₄ N] ⁺)
2-Methoxypyridine	109	94 ([M-CH ₃] ⁺), 79 ([M-CH ₂ O] ⁺), 78 ([C ₅ H ₄ N] ⁺)

Note: Mass spectrometry data for **3-iodo-2-methoxypyridine** is predicted based on common fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **3-iodo-2-methoxypyridine** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical acquisition parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an accumulation of 1024-4096 scans.

Infrared (IR) Spectroscopy

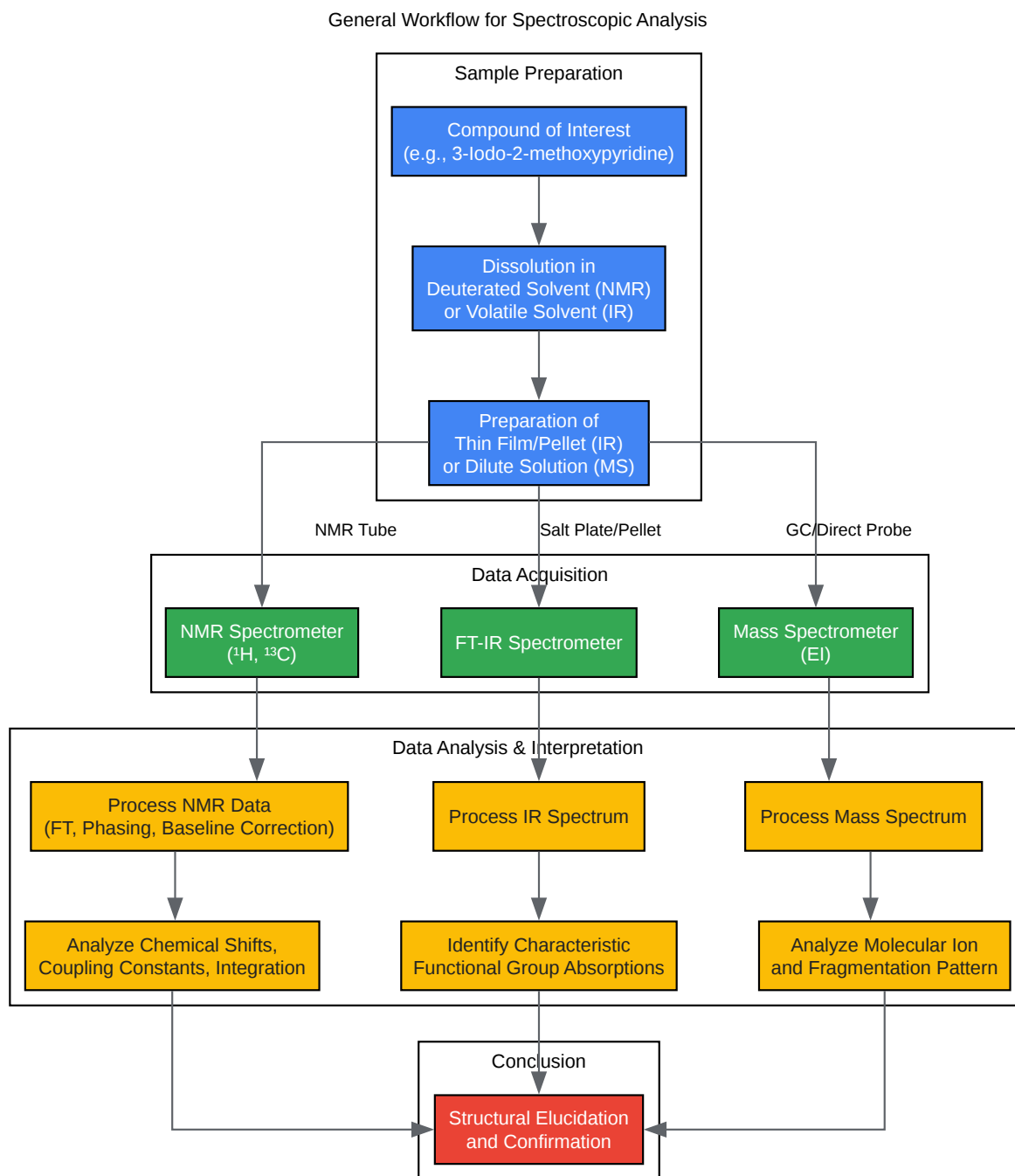
- **Sample Preparation (Liquid):** Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Sample Preparation (Solid):** Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin pellet. Alternatively, dissolve the solid in a volatile solvent, deposit a drop onto a salt plate, and allow the solvent to evaporate.
- **Data Acquisition:** Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like **3-iodo-2-methoxypyridine**, gas chromatography (GC-MS) or a direct insertion probe can be used.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for the spectroscopic analysis of organic compounds.

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